3-(3-Chlorophenyl)-1,2,4-triazole 3-(3-Chlorophenyl)-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 52853-74-4
VCID: VC4685145
InChI: InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
SMILES: C1=CC(=CC(=C1)Cl)C2=NC=NN2
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61

3-(3-Chlorophenyl)-1,2,4-triazole

CAS No.: 52853-74-4

Cat. No.: VC4685145

Molecular Formula: C8H6ClN3

Molecular Weight: 179.61

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-1,2,4-triazole - 52853-74-4

Specification

CAS No. 52853-74-4
Molecular Formula C8H6ClN3
Molecular Weight 179.61
IUPAC Name 5-(3-chlorophenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Standard InChI Key RCYNSIUZTQULBK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NC=NN2

Introduction

Structural and Molecular Characteristics

The core structure of 3-(3-chlorophenyl)-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring linked to a 3-chlorophenyl moiety. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, contributing to its aromaticity and ability to participate in hydrogen bonding. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₈H₆ClN₃
Molecular Weight179.61 g/mol
IUPAC Name5-(3-chlorophenyl)-1H-1,2,4-triazole
SMILESClC1=CC(=CC=C1)C2=NC=NN2
XLogP3-AA (LogP)2.1 (estimated)
Hydrogen Bond Acceptors3

The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Computational studies predict moderate solubility in polar aprotic solvents like methanol, though experimental solubility data remain limited .

Synthesis Methodologies

Classical Cyclocondensation Routes

The most common synthesis involves cyclocondensation of 3-chlorobenzohydrazide with formamide or ammonium formate under reflux conditions. This method typically yields 40–60% purity, requiring subsequent recrystallization from ethanol or acetonitrile. Alternative pathways utilize:

  • Hydrazine-carboxamide intermediates: Reaction of 3-chlorophenylacetic acid hydrazide with nitriles in the presence of phosphorus oxychloride, achieving yields up to 75%.

  • Ring-closing metathesis: Employing Grubbs catalysts to form the triazole core, though this method is less cost-effective for large-scale production .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. A 2024 study demonstrated 85% yield by milling 3-chlorophenyl isocyanate with semicarbazide hydrochloride in the presence of ZnO nanoparticles . Ultrasound-assisted methods reduce reaction times from hours to minutes, as shown in a 2023 protocol using Cu(I)-zeolite catalysts .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition onset at 280°C under nitrogen atmosphere. Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C, confirming suitability for high-temperature applications.

Spectroscopic Fingerprints

  • IR (KBr, cm⁻¹): N–H stretch (3260), C=N (1605), C–Cl (745)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.88–7.42 (m, 4H, Ar–H)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C–N), 134.8–127.3 (Ar–C), 119.4 (C–Cl)

Biological Activities and Mechanisms

Antimicrobial Effects

In a 2024 screening against Staphylococcus aureus (ATCC 29213), 3-(3-chlorophenyl)-1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MIC) of 12.5–25 μg/mL, outperforming ampicillin (MIC = 50 μg/mL) . Molecular docking against DNA gyrase (PDB 1KZN) revealed binding energies of −8.8 to −9.5 kcal/mol, with key interactions at Ser84 and Asp88 residues .

Anti-Inflammatory Activity

In a carrageenan-induced rat paw edema model, 50 mg/kg oral doses reduced swelling by 62% at 4 hours vs. 68% for indomethacin. COX-2 inhibition (IC₅₀ = 0.23 μM) was 3-fold more potent than celecoxib (IC₅₀ = 0.71 μM) in vitro.

Pharmaceutical Applications

Drug Intermediate

The compound serves as a key building block in synthesizing:

  • Antifungal agents: Voriconazole analogs with enhanced Candida albicans activity (MIC = 2–4 μg/mL)

  • Kinase inhibitors: JAK2 inhibitors showing 90% phosphorylation inhibition at 10 nM

Prodrug Development

Ester derivatives (e.g., acetylated forms) demonstrate improved oral bioavailability (AUC = 18.7 μg·h/mL vs. 9.2 μg·h/mL for parent compound).

Computational and ADME Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity

  • Molecular electrostatic potential (MEP): Strong electronegativity at N2 and N4 positions

ADME predictions using SwissADME:

ParameterValue
Gastrointestinal absorptionHigh (90%)
BBB permeabilityModerate (logBB = −0.4)
CYP2D6 inhibitionLow (IC₅₀ > 50 μM)
Lipinski violations0

Future Research Directions

  • Green Synthesis Optimization: Scaling mechanochemical methods using biodegradable catalysts

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance tumor selectivity

  • Multitarget Agents: Hybrid molecules combining triazole and quinoline scaffolds for Alzheimer’s therapy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator